molecular formula C18H20INO2 B14547415 2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide CAS No. 62273-01-2

2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide

Cat. No.: B14547415
CAS No.: 62273-01-2
M. Wt: 409.3 g/mol
InChI Key: ICYUWBKHYDYRIO-UHFFFAOYSA-N
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Description

2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom attached to the benzene ring and a pentan-2-yloxy group attached to the phenyl ring. The structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions for this process usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: The compound can be reduced to form corresponding reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out in acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions may yield corresponding oxidized or reduced products.

Scientific Research Applications

2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in studies involving reaction mechanisms and catalysis.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-phenylbenzamide: Lacks the pentan-2-yloxy group, making it less hydrophobic.

    N-{3-[(Pentan-2-yl)oxy]phenyl}benzamide: Lacks the iodine atom, which may affect its reactivity and biological activity.

    2-Bromo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.

Uniqueness

2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide is unique due to the presence of both the iodine atom and the pentan-2-yloxy group. These structural features contribute to its distinct chemical reactivity and potential biological activities. The iodine atom can participate in various substitution reactions, while the pentan-2-yloxy group can influence the compound’s hydrophobicity and interactions with biological targets.

Properties

CAS No.

62273-01-2

Molecular Formula

C18H20INO2

Molecular Weight

409.3 g/mol

IUPAC Name

2-iodo-N-(3-pentan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C18H20INO2/c1-3-7-13(2)22-15-9-6-8-14(12-15)20-18(21)16-10-4-5-11-17(16)19/h4-6,8-13H,3,7H2,1-2H3,(H,20,21)

InChI Key

ICYUWBKHYDYRIO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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